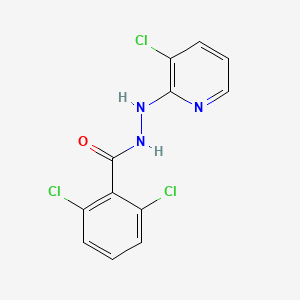

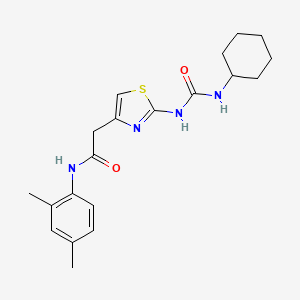

![molecular formula C18H17N3O2S B2502291 (E)-2-甲基-N-(2-(4-氧代噻吩[2,3-d]嘧啶-3(4H)-基)乙基)-3-苯基丙烯酰胺 CAS No. 2035005-19-5](/img/structure/B2502291.png)

(E)-2-甲基-N-(2-(4-氧代噻吩[2,3-d]嘧啶-3(4H)-基)乙基)-3-苯基丙烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(E)-2-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide” is a compound that belongs to the class of thieno[2,3-d]pyrimidin-4-amines . These compounds have been reported to inhibit Cytochrome bd oxidase (Cyt-bd), an attractive drug target in Mycobacterium tuberculosis .

Synthesis Analysis

The synthesis of related compounds involves the Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives . Another method involves a metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one to synthesize diversely orchestrated 3-ArS/ArSe derivatives .Molecular Structure Analysis

The molecular structure of this class of compounds has been explored in the context of their activity against Mycobacterium tuberculosis . The structure-activity relationship (SAR) studies suggest that the antitumor activity of the synthesized compounds is significantly affected by the lipophilicity of the substituent at certain positions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include ring-closing reactions with acetic anhydride or acetic acid in the presence of trifluoroacetic acid as a catalyst . The successive alkylation reaction of the lactam N–H bond on the pyrimidine-4-one ring is carried out using propargylic bromide in dry acetonitrile in the presence of anhydrous potassium carbonate .科学研究应用

Anti-Malarial Drug Development

The compound’s structure suggests potential as an anti-malarial drug candidate. Researchers have explored its inhibitory effect on falcipain-2 (FP-2) , a cysteine protease crucial for Plasmodium falciparum trophozoites. In a study by Zhu et al., a series of novel small molecule FP-2 inhibitors were designed and synthesized based on a related compound. These derivatives exhibited high inhibitory activity against FP-2, making them attractive candidates for anti-malarial drug discovery .

Thieno[3,2-d]pyrimidine Derivatives in Medicinal Chemistry

Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities. Researchers have explored their synthesis using various methods, including cyclization of 3-amino-thiophene-2-carboxylate derivatives with formic acid or other reagents. These derivatives have shown promise in drug development due to their structural versatility and potential pharmacological properties .

Heterocyclic Aldehydes and Supramolecular Chemistry

The compound’s heterocyclic structure may find applications in supramolecular chemistry. Heterocyclic aldehydes exhibit various optical properties and reactivity, making them versatile building blocks for more complex compounds. Researchers have explored their use in areas such as medicinal chemistry and materials science .

Synthetic Routes and Novel Derivatives

Researchers have developed synthetic approaches to thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives. For example, 3-amino-4-cyano-2-thiophenecarboxamides have been used as versatile synthons for preparing thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides. These synthetic routes provide access to novel derivatives with potential applications in drug discovery and materials science .

作用机制

属性

IUPAC Name |

(E)-2-methyl-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-13(11-14-5-3-2-4-6-14)16(22)19-8-9-21-12-20-17-15(18(21)23)7-10-24-17/h2-7,10-12H,8-9H2,1H3,(H,19,22)/b13-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPKFGWEIOGXQQ-ACCUITESSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C(=O)NCCN2C=NC3=C(C2=O)C=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C(=O)NCCN2C=NC3=C(C2=O)C=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

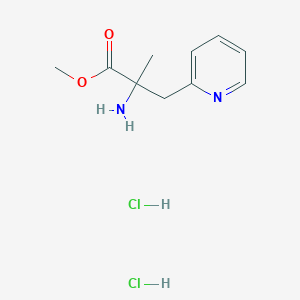

![4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride](/img/structure/B2502217.png)

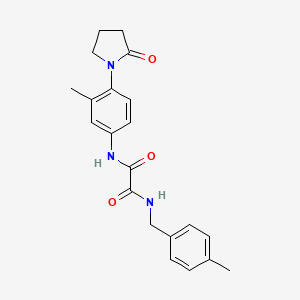

![4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B2502218.png)

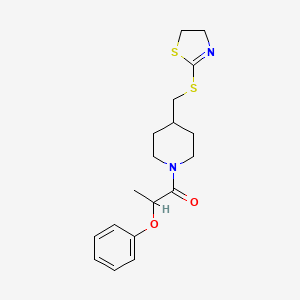

![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]furan-2-carboxamide](/img/structure/B2502220.png)

![N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)-2,2-diphenylacetamide](/img/structure/B2502224.png)

![N-[4-(2-chloroethylsulfanylsulfonyl)phenyl]acetamide](/img/structure/B2502227.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2502231.png)